2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethynyl group and a benzonitrile moiety
Preparation Methods
The synthesis of 2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with ethynylbenzene derivatives under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Scientific Research Applications
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidine ring and the ethynyl groups play a crucial role in binding to these targets, leading to modulation of their activity . The compound may also affect specific signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound lacks the ethynyl groups and has different chemical properties and applications.
2-Phenyl-4-pyrrolidin-1-yl-quinoline: This compound has a quinoline ring instead of the benzonitrile moiety, leading to different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
823227-45-8 |
---|---|
Molecular Formula |
C27H20N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-pyrrolidin-1-ylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C27H20N2/c28-21-26-10-4-3-9-25(26)16-15-24-8-2-1-7-23(24)14-11-22-12-17-27(18-13-22)29-19-5-6-20-29/h1-4,7-10,12-13,17-18H,5-6,19-20H2 |
InChI Key |
XVWKOINOXNKGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C#CC3=CC=CC=C3C#CC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.